molecular formula C8H10N2O3 B1586396 2-Hydroxy-4-methoxybenzohydrazide CAS No. 41697-08-9

2-Hydroxy-4-methoxybenzohydrazide

Cat. No.: B1586396
CAS No.: 41697-08-9
M. Wt: 182.18 g/mol
InChI Key: VMRCVWCZLIPZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H10N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group, a methoxy group, and a benzohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxybenzohydrazide typically involves the reaction of 2-Hydroxy-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed:

    Oxidation Products: Oxides and quinones.

    Reduction Products: Amines and hydrazines.

    Substitution Products: Substituted benzohydrazides and other derivatives.

Scientific Research Applications

2-Hydroxy-4-methoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Hydroxy-4-methoxybenzohydrazide can be compared with other similar compounds such as:

    2-Hydroxybenzohydrazide: Lacks the methoxy group, leading to different chemical and biological properties.

    4-Methoxybenzohydrazide: Lacks the hydroxyl group, affecting its reactivity and applications.

    2-Hydroxy-4-methoxybenzoic acid: The precursor to this compound, with different functional groups and properties.

The uniqueness of this compound lies in the presence of both hydroxyl and methoxy groups, which contribute to its diverse reactivity and wide range of applications in scientific research.

Properties

IUPAC Name

2-hydroxy-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRCVWCZLIPZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376969
Record name 2-Hydroxy-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41697-08-9
Record name 2-Hydroxy-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methoxybenzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-4-methoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-methoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-methoxybenzohydrazide
Customer
Q & A

Q1: Can you elaborate on the mechanism of action of these benzohydrazide derivatives as tyrosinase inhibitors?

A: [Mohammadi-Khanaposhtani et al., 2020] [] investigated the mechanism of action for compound 4d, revealing a mixed type of inhibition. This suggests that 4d interacts with both the free enzyme and the enzyme-substrate complex, potentially affecting different stages of the tyrosinase catalytic cycle. Molecular modeling studies further propose that 4d interacts with the copper-histidine complex within the tyrosinase active site. This interaction likely disrupts the enzyme's catalytic activity, ultimately inhibiting melanin production. Further investigations, including enzyme kinetic studies and spectroscopic analyses, are needed to fully elucidate the specific interactions and confirm the proposed mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.